molecular formula C20H21N3O4 B2476916 Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622359-57-3

Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2476916
M. Wt: 367.405
InChI Key: IAILNJFUDIMAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications. The review by Parmar et al. (2023) emphasizes the synthetic pathways for developing 5H-pyrano[2,3-d]pyrimidine derivatives, using a variety of catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This research is pivotal for advancing lead molecule development in drug discovery (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Quinazolines and pyrimidines are explored for their applications in optoelectronic materials, as discussed by Lipunova et al. (2018). The incorporation of these compounds into π-extended conjugated systems enhances the creation of novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors, highlighting the importance of pyrimidine derivatives in developing advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory and Anti-cancer Activities

Rashid et al. (2021) review the anti-inflammatory activities of pyrimidine derivatives, noting their effects against various inflammatory mediators. The synthesis and structure-activity relationships (SARs) of these compounds provide insights into developing new anti-inflammatory agents with minimized toxicity. This research underscores the therapeutic potential of pyrimidine derivatives in inflammation-related disorders (Rashid et al., 2021).

Kaur et al. (2014) focus on the anticancer potential of pyrimidine-based scaffolds, highlighting their mechanisms of action against various cancer cells. The patent literature review presented in this article shows the extensive research and interest in pyrimidine derivatives as anticancer agents, pointing towards their promising future as drug candidates (Kaur et al., 2014).

properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-5-11-27-19(25)14-12(2)21-17-16(15(14)13-9-7-6-8-10-13)18(24)23(4)20(26)22(17)3/h5-10,15,21H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAILNJFUDIMAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CC=C3)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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